n-(1-Ethyl-1h-pyrazol-4-yl)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxaldehyde with hydrazinecarboximidamide under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazinecarboximidamide group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
- 1-(1H-pyrazol-4-yl)ethanone
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
Uniqueness
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H12N6 |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-amino-2-(1-ethylpyrazol-4-yl)guanidine |
InChI |
InChI=1S/C6H12N6/c1-2-12-4-5(3-9-12)10-6(7)11-8/h3-4H,2,8H2,1H3,(H3,7,10,11) |
InChI Key |
WKJLJJBVRKQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)N=C(N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.